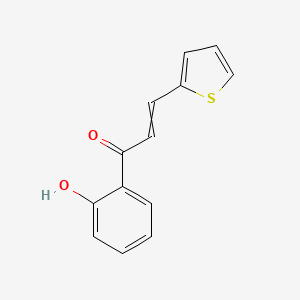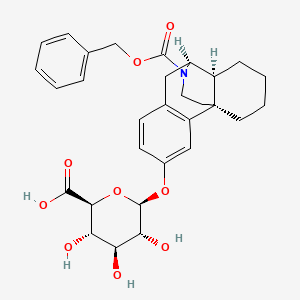
Axitinib Iodo Tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib Iodo Tetrahydropyran is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The addition of the iodo and tetrahydropyran groups to Axitinib aims to enhance its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Iodo Tetrahydropyran involves multiple steps, starting from the basic structure of Axitinib. The process typically includes:
Iodination: Introduction of the iodine atom into the Axitinib molecule. This can be achieved using reagents like iodine and potassium iodide in the presence of an oxidizing agent.
Tetrahydropyran Formation: The tetrahydropyran ring is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Axitinib Iodo Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
Scientific Research Applications
Axitinib Iodo Tetrahydropyran has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of halogenation and ring formation on pharmacological properties.
Biology: Investigated for its potential to inhibit angiogenesis and tumor growth in various cancer models.
Medicine: Explored as a therapeutic agent for advanced renal cell carcinoma and other cancers.
Industry: Utilized in the development of new kinase inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Axitinib Iodo Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks angiogenesis, tumor growth, and metastasis. The compound’s molecular targets include the vascular endothelial growth factor receptors, which play a crucial role in the formation of new blood vessels .
Comparison with Similar Compounds
Similar Compounds
Vorolanib: Another tyrosine kinase inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness
Axitinib Iodo Tetrahydropyran is unique due to its enhanced potency and selectivity for VEGFRs compared to other similar compounds. The addition of the iodo and tetrahydropyran groups improves its pharmacokinetic properties and efficacy in inhibiting angiogenesis and tumor growth .
Properties
Molecular Formula |
C19H20IN3O |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethyl)indazole |
InChI |
InChI=1S/C19H20IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7,9,11,13,19H,2,4,6,8,10,12H2 |
InChI Key |
WSSOYLTZYAZWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


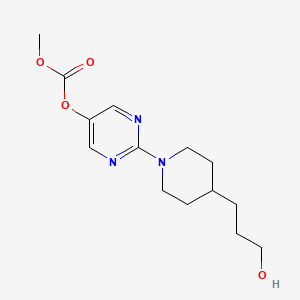


![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
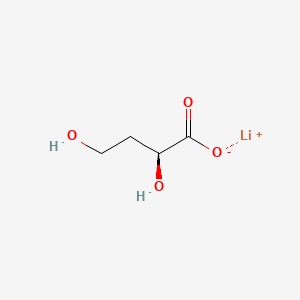
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
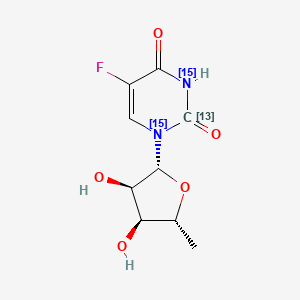
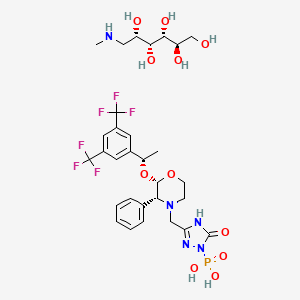

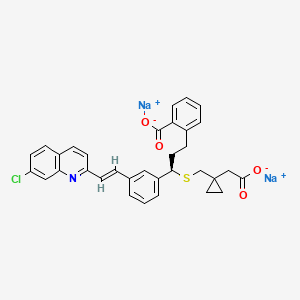
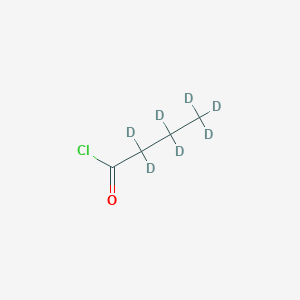
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
